tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate

Lipophilicity Drug-likeness Permeability

tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate (CAS 2763905-59-3; synonym: tert-butyl (3-(1-hydroxyethyl)oxetan-3-yl)carbamate) is a bifunctional oxetane–carbamate building block bearing a Boc-protected amine and a secondary alcohol. Its molecular formula is C10H19NO4 (MW 217.26), with computed topological polar surface area (TPSA) of 67.79 Ų and consensus LogP of 0.66, placing it in a favorable polarity–lipophilicity window for orally bioavailable small molecules.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Cat. No. B12924718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C1(COC1)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO4/c1-7(10(13)5-14-6-10)11-8(12)15-9(2,3)4/h7,13H,5-6H2,1-4H3,(H,11,12)
InChIKeyHWPWUGBZEJOWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate – A Protected Oxetane–Carbamate Building Block for Medicinal Chemistry and Targeted Protein Degradation


tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate (CAS 2763905-59-3; synonym: tert-butyl (3-(1-hydroxyethyl)oxetan-3-yl)carbamate) is a bifunctional oxetane–carbamate building block bearing a Boc-protected amine and a secondary alcohol . Its molecular formula is C10H19NO4 (MW 217.26), with computed topological polar surface area (TPSA) of 67.79 Ų and consensus LogP of 0.66, placing it in a favorable polarity–lipophilicity window for orally bioavailable small molecules [1]. The compound belongs to the growing class of oxetane-containing intermediates used to install conformationally constrained, three-dimensional (3D) motifs that modulate solubility, logD, metabolic clearance, and pKa in drug candidates and targeted protein degradation (PROTAC) linkers [1][2].

Why Interchanging Oxetane–Carbamate Building Blocks Compromises Physicochemical Profiles: The Case for tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate


Seemingly minor structural variations among oxetane–carbamate building blocks—such as altering the hydroxyalkyl substituent from hydroxymethyl to 1-hydroxyethyl to 2-hydroxyethyl—produce measurable shifts in logP, TPSA, and hydrogen-bonding capacity that can translate into meaningful differences in solubility, permeability, and metabolic stability of the final drug-like molecule [1]. Generic substitution without considering these quantitative property differences risks moving a lead compound outside an optimal property window, as demonstrated by drug discovery campaigns where oxetane placement directly modulated logD by 0.5–1.0 units and altered clearance rates by orders of magnitude [1][2]. The evidence below quantifies how the target compound occupies a distinct position relative to its closest analogs, making blind interchange inadvisable.

Quantitative Differentiation of tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate vs. Closest Oxetane–Carbamate Analogs


LogP Differentiation: 39% Higher Lipophilicity vs. Hydroxymethyl Analog

The target compound exhibits a consensus LogP of 0.6609, which is 39% higher than the 0.4768 LogP of the closest analog, tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate (CAS 1363382-11-9) . Both values are derived from computational consensus LogP models on the same platform, enabling cross-study comparability. The difference of +0.1841 log units indicates that the 1-hydroxyethyl substituent confers moderately higher lipophilicity relative to the hydroxymethyl variant, which may positively influence membrane permeability while remaining within the generally accepted oral bioavailability range (LogP 1–3) [1].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation: Tighter Polar Surface vs. Hydroxymethyl Analog

The target compound has a computed TPSA of 67.79 Ų, compared to 71.28 Ų for tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate . The ΔTPSA of −3.49 Ų (−4.9%) places the target compound slightly closer to the commonly cited TPSA threshold of <60–70 Ų for favorable CNS penetration, while remaining within the <140 Ų boundary predictive of good oral absorption [1]. The lower TPSA of the target compound arises from the replacement of a primary alcohol (hydroxymethyl) with a secondary alcohol (1-hydroxyethyl), which alters the spatial distribution of polar surface area without changing the number of hydrogen bond donors or acceptors.

Polar surface area Oral absorption CNS penetration

Almost Identical LogP with the 2-Hydroxyethyl Isomer Underscores the Criticality of Regioisomer Selection

Comparison of the target compound (1-hydroxyethyl) with its regioisomer, tert-butyl (3-(2-hydroxyethyl)oxetan-3-yl)carbamate (CAS 1416323-05-1), reveals nearly superimposable computed properties: both share TPSA = 67.79 Ų, and the LogP difference is merely 0.0016 (target 0.6609 vs. isomer 0.6625) . However, this surface-level similarity masks a fundamental structural distinction: the target compound's secondary alcohol at the α-position to the oxetane ring provides a distinct hydrogen-bonding geometry and different steric environment compared to the β-hydroxyethyl isomer, which can lead to divergent binding interactions, metabolic susceptibility, and downstream derivatization chemistry [1][2].

Regioisomer differentiation Structure–property relationships Isosteric replacement

Class-Level Evidence: Oxetane Incorporation Lowers logD by 0.5–1.0 Units Relative to Alkyl Chain Analogs

Matched molecular pair analyses across multiple drug discovery programs demonstrate that replacing a gem-dimethyl or alkyl chain fragment with an oxetane ring consistently reduces measured elogD by approximately 0.5 to 1.0 units on average [1][2]. In one exemplary case, an oxetane-based analog of thalidomide displayed clearly differentiated human plasma stability compared to the parent imide-containing compound, with the oxetane ring resisting hydrolytic degradation that otherwise compromised in vivo half-life [2][3]. While these data are class-level and not compound-specific, they establish the general principle that an oxetane-containing building block such as the target compound is expected to impart lower lipophilicity and higher metabolic stability compared to non-oxetane alkyl carbamate building blocks.

logD reduction Metabolic stability Oxetane bioisostere

Conformational Restriction: The 1-Hydroxyethyl Motif Introduces an Additional Chiral Center vs. the Hydroxymethyl Variant

The target compound bears a chiral center at the 1-hydroxyethyl carbon, absent in the hydroxymethyl analog (CAS 1363382-11-9) . This stereogenic center, adjacent to the oxetane ring, provides an additional dimension of three-dimensionality and enables enantioselective synthesis of downstream compounds. In contrast, the hydroxymethyl analog is achiral, offering no opportunity for stereochemical diversification [1]. The oxetane literature emphasizes that increasing three-dimensionality (higher fraction of sp³-hybridized carbons, Fsp³) correlates with lower clinical attrition rates and higher target selectivity [1][2]. The target compound's chiral center thus represents a structural asset for programs prioritizing intellectual property differentiation and selective target engagement.

Chirality 3D conformation Enantiomeric differentiation

Synthetic Modularity: Dual Orthogonal Handles Enable Sequential Derivatization

The target compound offers two orthogonal reactive handles—a Boc-protected amine and a secondary alcohol—allowing sequential, chemoselective functionalization . The Boc group can be removed under mild acidic conditions (TFA or HCl/dioxane) without affecting the oxetane ring, while the secondary alcohol can be activated (e.g., mesylation) or directly coupled to acids or electrophiles [1]. By contrast, the hydroxymethyl analog provides a primary alcohol, which is more reactive and less sterically hindered, potentially leading to lower selectivity in competitive functionalization scenarios [2]. This dual-handle modularity makes the target compound especially suited for PROTAC linker assembly, where stepwise conjugation to an E3 ligase ligand and a target-protein ligand is required.

Boc-deprotection Alcohol functionalization PROTAC linker assembly

High-Value Application Scenarios for tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate Based on Quantitative Differentiation Evidence


Rational Linker Design for PROTAC® and Molecular Glue Degraders

The orthogonal Boc-amine and secondary alcohol handles, combined with the oxetane ring's established ability to reduce logD by 0.5–1.0 units compared to alkyl linkers [1], make this building block ideal for PROTAC linker assembly. The secondary alcohol allows stepwise coupling to E3 ligase ligands (e.g., VHL or CRBN ligands) and target-protein warheads, while the oxetane moiety imparts conformational constraint and favorable physicochemical properties critical for ternary complex formation [1][2]. The 0.18-unit LogP advantage over the hydroxymethyl analog may improve cellular permeability of the final degrader molecule .

Metabolic Stability Optimization in Kinase Inhibitor Programs

Oxetane-containing motifs are increasingly used to block metabolic soft spots in kinase inhibitors without substantially increasing molecular weight [1]. The target compound's chiral 1-hydroxyethyl group offers a site for stereospecific elaboration, enabling the construction of enantiomerically pure kinase inhibitor candidates with differentiated selectivity profiles. The class-wide property of oxetanes to reduce intrinsic clearance compared to gem-dimethyl or carbonyl parent compounds [1][2] supports the use of this building block in lead optimization where metabolic stability is a key liability.

Physicochemical Property Fine-Tuning in CNS Drug Discovery

The target compound's TPSA of 67.79 Ų places it within the favorable range for CNS penetration (TPSA < 70 Ų), and its −3.49 Ų TPSA advantage over the hydroxymethyl analog [1] may be decisive in programs where polar surface area minimization is the primary design objective. The moderate LogP of 0.66 avoids the excessively low lipophilicity that can impair passive permeability, while the oxetane ring contributes three-dimensionality associated with improved off-target selectivity profiles [2].

Enantioselective Synthesis of Chiral Drug Intermediates

The secondary alcohol at the 1-hydroxyethyl position constitutes a stereogenic center that can be elaborated into enantiomerically pure intermediates via chiral resolution or asymmetric synthesis [1]. This capability is absent in achiral analogs such as the hydroxymethyl variant [2]. For discovery programs where stereochemistry is critical to target binding and patent strategy, this building block provides an entry point for constructing optically active drug candidates from the earliest synthetic stages .

Quote Request

Request a Quote for tert-Butyl (1-(3-hydroxyoxetan-3-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.